5-bromo-1H-indol-7-amine
Overview
Description
The compound 5-bromo-1H-indol-7-amine is a derivative of indole, a heterocyclic structure with a bromine atom at the 5-position and an amine group at the 7-position. This structure is a key scaffold in many chemical reactions and is often used in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of indole derivatives, such as 5-bromo-1H-indol-7-amine, can be achieved through various methods. One efficient approach is a one-pot domino synthesis, which involves a Buchwald-Hartwig type coupling followed by a base-promoted intramolecular nucleophilic reaction. This method is practical for generating compounds like 1-phenyl-1H-indol-2-amine and related structures .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a heterocyclic core, which can engage in various intermolecular interactions. For instance, the crystal structure of related compounds demonstrates hydrogen bonding and π-π stacking interactions, which are crucial for the stability and reactivity of these molecules .
Chemical Reactions Analysis
Indole derivatives participate in a range of chemical reactions. For example, the reaction between a bromomethyl compound and a secondary amine can lead to the formation of tertiary amines, quaternary ammonium salts, and other by-products. The kinetics and mechanisms of these reactions have been studied to optimize the synthesis of desired products while suppressing side reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-1H-indol-7-amine derivatives are influenced by their molecular structure. The presence of bromine and the amine group can affect the compound's reactivity, boiling point, melting point, and solubility. These properties are essential for the compound's applications in various fields. For example, the thermal stability of a related compound was found to be good up to 215 °C, which is significant for its potential use in high-temperature applications .
Scientific Research Applications
Specific Scientific Field
Chemistry, specifically Organic Chemistry and Medicinal Chemistry .
Summary of the Application
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Methods of Application or Experimental Procedures
The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution, due to the excessive delocalization of π-electrons .
Results or Outcomes
Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .
2. Biological Potential of Indole Derivatives
Specific Scientific Field
Pharmacology and Medicinal Chemistry .
Summary of the Application
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Methods of Application or Experimental Procedures
The synthesis of various scaffolds of indole for screening different pharmacological activities is a common method of application .
Results or Outcomes
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
3. Antiviral Activity of Indole Derivatives
Specific Scientific Field
Summary of the Application
Indole derivatives have been reported as antiviral agents .
Methods of Application or Experimental Procedures
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral activity .
Results or Outcomes
Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
4. Enantioselective Synthesis of Unsymmetrical Tri-aryl Methanes
Specific Scientific Field
Chemistry, specifically Organic Chemistry .
Summary of the Application
Indole derivatives have been utilized in the enantioselective synthesis of unsymmetrical tri-aryl methanes .
Methods of Application or Experimental Procedures
The synthesis involves various conversions, including the use of Lewis acids and electrophilic reaction partners .
Results or Outcomes
This method has been extensively utilized in a variety of conversions .
5. Indole-Containing Metal Complexes
Specific Scientific Field
Chemistry, specifically Inorganic and Medicinal Chemistry .
Summary of the Application
Indole is an important element of many natural and synthetic molecules with significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
Methods of Application or Experimental Procedures
This involves the synthesis of indole-containing metal complexes and their subsequent testing for medicinal applications .
Results or Outcomes
This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .
6. Key Structural Component of FDA-Approved Drugs
Specific Scientific Field
Pharmacology and Medicinal Chemistry .
Summary of the Application
The indole scaffold is known to be a key structural component of some classes of FDA-approved drugs .
Methods of Application or Experimental Procedures
This involves the synthesis of various drugs using the indole scaffold .
Results or Outcomes
Examples of such drugs include the vinca alkaloids vinblastine and vincristine and the related semi-synthetic derivatives vindesine and vinorelbine (for the treatment of various types of cancer), physostigmine (for the treatment of Alzheimer’s disease and glaucoma), and alkaloids of the Rauvolfia species including ajmaline (1-A anti-arrhythmic agent), ajmalicine and reserpine (antihypertensive drugs) .
Safety And Hazards
The safety information for 5-Bromo-1H-indol-7-amine includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
The future directions for 5-bromo-1H-indol-7-amine and other indole derivatives are vast. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in a hugely diverse array of biologically significant natural compounds, and new methodologies for the construction of this ever-relevant heteroaromatic ring continue to be developed .
properties
IUPAC Name |
5-bromo-1H-indol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTCJQGCGWZTAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426622 | |
Record name | 5-bromo-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indol-7-amine | |
CAS RN |
374537-99-2 | |
Record name | 5-Bromo-1H-indol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374537-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-1H-indol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-indol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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